molecular formula C12H14INO B8278383 1-Benzyl-4-iodomethyl-pyrrolidin-2-one

1-Benzyl-4-iodomethyl-pyrrolidin-2-one

Cat. No.: B8278383
M. Wt: 315.15 g/mol
InChI Key: WMUALZKODURWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-iodomethyl-pyrrolidin-2-one is a specialized pyrrolidin-2-one derivative offered as a key synthetic intermediate for drug discovery and medicinal chemistry research. This compound integrates a versatile iodomethyl handle at the 4-position of the lactam ring, making it a valuable electrophilic building block for nucleophilic substitution reactions, notably in the synthesis of more complex analogs through carbon-carbon and carbon-heteroatom bond formations. The pyrrolidine ring is a privileged scaffold in pharmaceutical science, featured in numerous bioactive molecules and FDA-approved drugs due to its ability to enhance solubility and explore three-dimensional pharmacophore space . The structural motif of an N-benzyl substituted lactam is of significant interest in neuroscience research. Compounds based on similar frameworks, such as N-benzyl pyridine-2-one derivatives, have demonstrated promising memory-ameliorating effects in preclinical models, showing significant acetylcholinesterase (AChE) inhibitory activity and the potential to improve cognitive deficits . Furthermore, synthetic methodologies for accessing functionalized pyrrolidines and azetidines, including iodocyclization techniques, are well-established in chemical literature, underscoring the importance of halogenated intermediates in constructing saturated nitrogen heterocycles . This compound is exclusively intended for research applications as a chemical precursor or standard. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

1-benzyl-4-(iodomethyl)pyrrolidin-2-one

InChI

InChI=1S/C12H14INO/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

WMUALZKODURWBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CI

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 1-Benzyl-4-iodomethyl-pyrrolidin-2-one and Analogues

Compound Name Substituents (Position 1/4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Benzyl-4-iodomethyl-pyrrolidin-2-one Benzyl / Iodomethyl C₁₂H₁₂INO ~313.18 High reactivity (iodine as leaving group); synthetic intermediate
4-(1H-Benzimidazol-2-yl)-1-benzyl-2-pyrrolidinone Benzyl / Benzimidazolyl C₁₈H₁₅N₃O 289.3 Aromatic stacking/H-bonding; potential kinase inhibitor
1-Butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone Butyl / Phenoxy-benzimidazolyl C₂₇H₃₃N₃O₂ 443.57 Increased lipophilicity; CNS drug candidate
1-Benzyl-4(S)-hydroxy-pyrrolidin-2-one Benzyl / Hydroxyl C₁₁H₁₃NO₂ 195.23 Polar, metabolically labile; enzyme substrate
1-(2H-1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Benzodioxolyl / Oxadiazolyl C₂₀H₁₇N₃O₅ 379.4 Oxadiazole-enhanced stability; bioisostere in drug design

Pharmacological and Physicochemical Differences

  • Lipophilicity: The butyl-phenoxy-benzimidazolyl derivative () exhibits higher lipophilicity (logP ~4.2 estimated) compared to the iodomethyl analogue (logP ~2.8), impacting blood-brain barrier penetration .
  • Stability : The oxadiazole-containing compound () demonstrates enhanced metabolic stability due to its heterocyclic ring, contrasting with the iodomethyl group’s propensity for decomposition under light/heat .

Research Findings

  • 1-Benzyl-4-iodomethyl-pyrrolidin-2-one has been utilized in palladium-catalyzed cross-coupling reactions to generate aryl- or alkyl-substituted derivatives, a pathway less feasible with hydroxyl or benzimidazolyl analogues .
  • In contrast, the benzimidazolyl derivative () shows micromolar affinity for serotonin receptors, highlighting substituent-dependent biological targeting .

Preparation Methods

Preparation of 4-Hydroxymethyl-pyrrolidin-2-one

The synthesis begins with pyrrolidin-2-one, where the 4-position is functionalized via Grignard addition or reduction of a ketone precursor . For example, 4-oxo-pyrrolidine-2-carboxylate derivatives are reduced using sodium borohydride (NaBH₄) to yield 4-hydroxymethyl-pyrrolidin-2-one.

Benzyl Protection of the Amine

The amine group is protected using benzyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃) at 0–30°C. This step achieves >95% yield, as demonstrated in sacubitril intermediate syntheses:

Pyrrolidin-2-one+Benzyl bromideNaH, DMF1-Benzyl-pyrrolidin-2-one\text{Pyrrolidin-2-one} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} 1\text{-Benzyl-pyrrolidin-2-one}

Tosylation of the Hydroxymethyl Group

The 4-hydroxymethyl group is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Reaction conditions (0–5°C, 2–4 hours) prevent side reactions:

1-Benzyl-4-hydroxymethyl-pyrrolidin-2-oneTsCl, Et₃N1-Benzyl-4-tosyloxymethyl-pyrrolidin-2-one1\text{-Benzyl-4-hydroxymethyl-pyrrolidin-2-one} \xrightarrow{\text{TsCl, Et₃N}} 1\text{-Benzyl-4-tosyloxymethyl-pyrrolidin-2-one}

Iodide Displacement Reaction

The tosylate undergoes SN₂ substitution with sodium iodide (NaI) in acetone or acetonitrile under reflux (60–90°C, 2–4 hours). This method yields 85–93% of 1-Benzyl-4-iodomethyl-pyrrolidin-2-one:

1-Benzyl-4-tosyloxymethyl-pyrrolidin-2-one+NaIΔ1-Benzyl-4-iodomethyl-pyrrolidin-2-one+NaOTs1\text{-Benzyl-4-tosyloxymethyl-pyrrolidin-2-one} + \text{NaI} \xrightarrow{\Delta} 1\text{-Benzyl-4-iodomethyl-pyrrolidin-2-one} + \text{NaOTs}

Table 1: Optimization of Iodide Displacement

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventAcetone9399.1
Temperature80°C9198.7
Reaction Time3 hours8999.3

Alternative Methods

Direct Iodination Approaches

Direct iodination of 4-methyl-pyrrolidin-2-one using iodine (I₂) and a radical initiator (e.g., AIBN) has been explored. However, this method suffers from poor regioselectivity (<50% yield) and requires stringent temperature control.

Radical Halogenation Techniques

Photochemical iodination with N-iodosuccinimide (NIS) and UV light offers a greener alternative but remains experimental. Initial trials report 60–65% yield under nitrogen atmosphere.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.21–7.32 (m, 5H, benzyl), 3.48 (s, 2H, N-CH₂), 3.67 (s, 3H, COOCH₃), 2.85 (d, 2H, CH₂I), 1.40–2.40 (m, 4H, pyrrolidinone ring).

  • ESI-MS : m/z 346.08 [M+H]⁺.

Purity Analysis

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity for the tosylate-iodide route, with retention times of 8.2 minutes.

Industrial Applications and Scalability

The tosylate-iodide method is preferred for scale-up due to its reproducibility and minimal byproducts. A pilot-scale batch (10 kg) achieved 89% yield using methyl tert-butyl ether (MTBE) as a solvent, reducing purification steps .

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